molecular formula C11H15ClN2 B2798199 4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride CAS No. 2126178-77-4

4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride

Cat. No.: B2798199
CAS No.: 2126178-77-4
M. Wt: 210.71
InChI Key: FBUNSZDVVWPAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride involves several steps. One common method includes the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further reactions to introduce the amino and methyl groups . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like tetrabutylammonium bromide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride involves its inhibition of the MEK pathway. This pathway is crucial for cell signaling and proliferation. By inhibiting MEK, the compound can interfere with the growth and survival of cancer cells, making it a potential candidate for cancer therapy. The molecular targets include MEK1 and MEK2, and the pathways involved are primarily related to cell growth and apoptosis.

Comparison with Similar Compounds

4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride can be compared with other MEK inhibitors such as trametinib and selumetinib. While all these compounds inhibit the MEK pathway, this compound is unique due to its specific molecular structure and potency. Similar compounds include:

    Trametinib: Another MEK inhibitor used in cancer therapy.

    Selumetinib: Known for its use in treating certain types of cancer.

    Cobimetinib: Another MEK inhibitor with a different molecular structure but similar therapeutic applications.

Properties

IUPAC Name

4-(2-amino-2-methylpropyl)benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c1-11(2,13)7-9-3-5-10(8-12)6-4-9;/h3-6H,7,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUNSZDVVWPAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)C#N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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